molecular formula C19H31F3NO6P B10775613 Amiselimod phosphate CAS No. 942398-85-8

Amiselimod phosphate

Cat. No.: B10775613
CAS No.: 942398-85-8
M. Wt: 457.4 g/mol
InChI Key: OFRUGVQKZMGHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amiselimod phosphate involves multiple steps, starting from the precursor compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. This involves the use of industrial-grade equipment, continuous monitoring of reaction conditions, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Amiselimod phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Amiselimod phosphate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to amiselimod phosphate include:

Uniqueness

This compound is unique due to its lower EC50 value for S1P1 receptor agonism and its more favorable cardiac safety profile compared to other S1P1 receptor modulators . This makes it a promising candidate for therapeutic applications with potentially fewer adverse effects.

Properties

CAS No.

942398-85-8

Molecular Formula

C19H31F3NO6P

Molecular Weight

457.4 g/mol

IUPAC Name

[2-amino-4-[4-heptoxy-3-(trifluoromethyl)phenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate

InChI

InChI=1S/C19H31F3NO6P/c1-2-3-4-5-6-11-28-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-29-30(25,26)27/h7-8,12,24H,2-6,9-11,13-14,23H2,1H3,(H2,25,26,27)

InChI Key

OFRUGVQKZMGHHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(COP(=O)(O)O)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.